molecular formula C9H15N3O2 B3053425 6-amino-1-butyl-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 53681-50-8

6-amino-1-butyl-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B3053425
CAS RN: 53681-50-8
M. Wt: 197.23 g/mol
InChI Key: MKJULKCPESFFJU-UHFFFAOYSA-N
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Description

6-amino-1-butyl-3-methylpyrimidine-2,4(1H,3H)-dione, also known as BMS-986205, is a small molecule inhibitor that is being studied for its potential use in treating cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, which has led to increased interest in its potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

Pyrimidine-fused heterocycles, which include the compound , have been found to have a wide range of biological applications, including anticancer activity . These compounds have shown anticancer activity against various cancer cell lines .

Anti-inflammatory Activity

The compound has also been found to have anti-inflammatory properties . This makes it potentially useful in the treatment of conditions characterized by inflammation.

Antibacterial Activity

The compound has demonstrated antibacterial activity . This suggests that it could be used in the development of new antibiotics .

Antifungal Activity

In addition to its antibacterial properties, the compound has also shown antifungal activity . This could make it useful in the treatment of fungal infections .

Antiviral Activity

The compound has been found to have antiviral properties . This suggests that it could be used in the treatment of viral infections .

Antioxidant Activity

The compound has demonstrated antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Antitopoisomerase Activity

The compound has been found to have antitopoisomerase activity . Topoisomerases are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .

Antitumour Activity

The compound has shown antitumour activity . This suggests that it could be used in the treatment of various types of tumors .

properties

IUPAC Name

6-amino-1-butyl-3-methylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-3-4-5-12-7(10)6-8(13)11(2)9(12)14/h6H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJULKCPESFFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC(=O)N(C1=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368232
Record name 6-Amino-1-butyl-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione

CAS RN

53681-50-8
Record name 6-Amino-1-butyl-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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